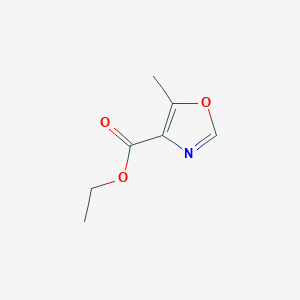
4,4'-Dibromo-2,2'-bipyridine
Vue d'ensemble
Description
4,4'-Dibromo-2,2'-bipyridine is a brominated derivative of bipyridine, a class of compounds that has garnered significant interest in the field of chemistry due to their versatile applications in coordination polymers, electrochromic materials, and as building blocks for various chromophores and fluorophores. The presence of bromine atoms in the structure of 4,4'-Dibromo-2,2'-bipyridine makes it a valuable synthetic precursor for further chemical modifications and applications in macromolecular and supramolecular chemistry .
Synthesis Analysis
The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-Dibromo-2,2'-bipyridine, can be achieved through a simple dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation followed by dimerization has been proposed, with the use of bases such as LDA or t-BuLi. This method has been shown to yield a variety of halogenated bipyridines, with the potential for further functionalization .
Molecular Structure Analysis
The molecular structure of 4,4'-Dibromo-2,2'-bipyridine and its derivatives is crucial for their function in various applications. X-ray crystallography has been employed to determine the structures of several bipyridine derivatives, revealing the influence of substituents on the overall molecular geometry. These structures serve as a foundation for understanding the properties and reactivity of these compounds .
Chemical Reactions Analysis
4,4'-Dibromo-2,2'-bipyridine serves as a key intermediate in various chemical reactions. For instance, it can undergo Suzuki cross-coupling reactions to form carbon-substituted pyridines. The regioselectivity of these reactions is influenced by the electrophilic character of the C-Br bonds, allowing for the synthesis of compounds that are otherwise challenging to prepare .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Dibromo-2,2'-bipyridine derivatives are multifaceted. These compounds exhibit redox activity and electrochromic behavior, which are exploited in the development of responsive materials. The introduction of functional groups can lead to solvatochromic and environment-responsive characteristics, making these derivatives suitable for a wide range of novel applications. The thermal stability and optical properties of these compounds can be tuned by modifying the substituents and linkers, which is essential for their use in materials science .
Applications De Recherche Scientifique
1. Applications in Medium- and Environment-Responsive Materials
4,4'-Dibromo-2,2'-bipyridine derivatives have been used extensively in various research disciplines, particularly for their redox activity and electrochromic aptitude. These derivatives are integral in creating multifunctional chromic materials and compounds, particularly those that respond to changes in the solvent, medium, or environment. Emphasis on solvatochromic and environment-responsive properties of these derivatives has led to novel applications in this field (Papadakis, 2019).
2. Use in Synthesis of Bi-functional Chelates
4,4'-Dibromo-2,2'-bipyridine has been utilized in the synthesis of important intermediates for bi-functional chelates. These chelates have potential applications in various areas, including solid-phase time-resolved fluoroimmunoassays (李云辉 et al., 2010).
3. Building Block in Macromolecular and Supramolecular Applications
This compound serves as a valuable building block in macromolecular and supramolecular chemistry, especially due to its solubilizing properties and ability to form structures accommodating larger molecules (Amb & Rasmussen, 2006).
4. Catalysis and Material Science Applications
4,4'-Dibromo-2,2'-bipyridine demonstrates significant utility in catalysis, particularly in selective bromine substitution under palladium catalysis. It's an efficient method for synthesizing conjugated pyridine and 2,2'-bipyridine building blocks, crucial in coordination chemistry and materials science (Garcia-Lago et al., 2008).
5. Photovoltaic Applications
This compound has been employed in the synthesis of novel ligands for photovoltaic applications, such as dye-sensitized solar cells. The ability to modify its structure for specific applications enhances its utility in renewable energy research (D'Souza et al., 2012).
6. Solid Form Screening in Coordination Chemistry
4,4'-Dibromo-2,2'-bipyridine is used in solid form screening and crystal structure prediction, particularly in coordination chemistry. Its structural properties make it suitable for creating various solid-state forms, with implications for material science and crystallography (Braun et al., 2021).
Safety And Hazards
4,4’-Dibromo-2,2’-bipyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-(4-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHBDSNVJRWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574527 | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2'-bipyridine | |
CAS RN |
18511-71-2 | |
| Record name | 4,4′-Dibromo-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

